4-Bromo-3'-methoxybiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIXEAVNURZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373710 | |
| Record name | 4-Bromo-3'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-69-1 | |
| Record name | 4-Bromo-3'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 Methoxybiphenyl
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysts are central to the efficient synthesis of biphenyl (B1667301) derivatives due to their ability to mediate the formation of C-C bonds under relatively mild conditions. arkat-usa.org These methods are favored for their high yields, functional group tolerance, and the commercial availability of the necessary precursors. nih.govajrconline.org
The Suzuki-Miyaura coupling reaction is the cornerstone for synthesizing this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. arkat-usa.org For the target molecule, this translates to two primary disconnection approaches:
Coupling of (3-methoxyphenyl)boronic acid with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene).
Coupling of (4-bromophenyl)boronic acid with a 3-haloanisole (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole).
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst.
The success of a Suzuki-Miyaura coupling hinges on the careful selection and optimization of the reaction components, including the palladium source, ligands, base, and solvent system.
Catalytic Systems: A variety of palladium sources can be employed. Simple palladium salts like Pd(OAc)₂ or pre-formed catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.comnih.govnih.gov For more challenging couplings, specialized palladium precatalysts, like palladacycles (e.g., CataCXium A Pd G3), can offer superior activity and stability. nih.govnih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also effective and offer the advantage of easier removal from the reaction mixture, which is particularly important in pharmaceutical manufacturing to minimize residual palladium levels. acs.orgacs.org
Reaction Conditions: The choice of base and solvent is critical for an efficient reaction. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used to facilitate the transmetalation step. nih.govmdpi.comgoogle.com The solvent system often consists of an organic solvent, such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), mixed with water to dissolve the inorganic base. arkat-usa.orgacs.orggoogle.com Anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) have also been developed, sometimes with additives like trimethyl borate (B1201080) to enhance reaction rates, especially for complex heteroaryl couplings. nih.gov Reaction temperatures typically range from room temperature to the boiling point of the solvent, often around 80-100 °C. arkat-usa.orgnih.govgoogle.com
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd/C, Palladacycles | Choice depends on substrate reactivity and scale; Pd/C offers low residual metal. acs.org Palladacycles can be uniquely effective for challenging substrates. nih.gov | nih.govacs.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | Stronger bases can accelerate the reaction; Cs₂CO₃ is effective with hindered substrates. nih.gov KOH is a cost-effective option. arkat-usa.org | arkat-usa.orgnih.gov |
| Solvent | Dioxane/H₂O, THF/H₂O, 2-MeTHF | Aprotic polar solvents are common. arkat-usa.org 2-MeTHF can significantly improve yield in some cases. nih.gov | arkat-usa.orgnih.gov |
| Temperature | 60-110 °C | Higher temperatures generally increase reaction rates but can lead to side products. arkat-usa.orgacs.org | arkat-usa.orgacs.org |
The choice of coupling partners significantly impacts the reaction's outcome. The reactivity of aryl halides in the oxidative addition step follows the general trend I > Br > Cl. ajrconline.org Therefore, using an aryl iodide, such as 4-iodoanisole (B42571) or 1-bromo-4-iodobenzene, often results in milder reaction conditions and higher yields compared to the corresponding bromides or chlorides. amazonaws.com
When using dihalogenated substrates like 1,4-dibromobenzene, selective monocoupling can be achieved by controlling the stoichiometry of the boronic acid. amazonaws.com The electronic properties of the substituents also play a role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition, while electron-donating groups have the opposite effect. Conversely, electron-donating groups on the organoboron reagent can facilitate transmetalation. The methoxy (B1213986) group on the (3-methoxyphenyl)boronic acid precursor is an electron-donating group, which generally makes it a good coupling partner.
Table 2: Common Precursors for Suzuki-Miyaura Synthesis of this compound
| Aryl Halide | Boronic Acid/Ester | Key Feature | Reference |
|---|---|---|---|
| 1,4-Dibromobenzene | (3-Methoxyphenyl)boronic acid | Selective monocoupling is required. | amazonaws.com |
| 1-Bromo-4-iodobenzene | (3-Methoxyphenyl)boronic acid | Higher reactivity of the C-I bond allows for selective coupling at that position. | researchgate.net |
| 3-Bromoanisole | (4-Bromophenyl)boronic acid | Standard precursors for this disconnection. | |
| 3-Iodoanisole | (4-Bromophenyl)boronic acid | Higher reactivity of the iodo-group facilitates the reaction. | amazonaws.com |
Cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods. acs.org Instead of coupling an electrophile with a pre-formed organometallic nucleophile (like a boronic acid), XEC reactions couple two different electrophiles, typically two distinct aryl halides, in the presence of a catalyst and a terminal reductant (e.g., manganese or zinc metal). researchgate.netacs.org
For the synthesis of this compound, this would involve the reductive coupling of a 4-halobromoarene (like 1,4-dibromobenzene) and a 3-haloanisole (like 3-bromoanisole or 3-chloroanisole). Nickel catalysts are most commonly used for these transformations, often with specialized ligands. acs.orgprinceton.edu This approach avoids the need to prepare organoboron reagents, which can sometimes be unstable or difficult to access. The main challenge lies in achieving high cross-selectivity over homocoupling of each electrophile. researchgate.net
Alternative Synthetic Routes
While palladium-catalyzed methods are dominant, other synthetic strategies can be employed.
An alternative approach involves forming the biphenyl core first, followed by introducing the required substituents. For instance, one could synthesize 3-methoxybiphenyl (B1581775) and then perform a regioselective bromination. The directing effects of the existing methoxy group (ortho-, para-directing) and the phenyl group (ortho-, para-directing) would need to be carefully considered to achieve bromination at the desired C4 position. This can be challenging due to the potential for multiple isomers to form. vulcanchem.com
A related strategy involves the functionalization of a pre-existing biphenyl derivative. For example, the etherification of 4'-Bromo-[1,1'-biphenyl]-3-ol with an appropriate methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) can yield 4'-Bromo-3-methoxybiphenyl with a reported yield of 78%. This route relies on the availability of the corresponding hydroxyl-biphenyl precursor.
Optimization of Catalytic Systems and Conditions
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) presents a potential, albeit challenging, pathway for the synthesis of substituted biphenyls like this compound. The classical SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) at positions ortho or para to the leaving group (a halide, for instance). libretexts.orglumenlearning.com These activating groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. libretexts.orglumenlearning.com
For a molecule like this compound, a direct SNAr pathway is not straightforward as neither the bromo-substituted ring nor the methoxy-substituted ring possesses strong, classical activating groups. The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack, while bromine is only weakly deactivating.
However, specialized SNAr reactions have been developed. One such method involves the reaction of aryl Grignard reagents with 2-methoxybenzoates. oup.com In this approach, the methoxy group of the benzoate (B1203000) ester acts as a leaving group, being displaced by the nucleophilic aryl group from the Grignard reagent. oup.com This reaction proceeds via a nucleophilic addition-elimination mechanism at the ester's carbonyl group, which is then followed by the crucial substitution at the C-2 position of the benzene (B151609) ring. While this specific example targets biphenyl-2-carboxylic acids, the principle of using a methoxy group as a leaving group in a nucleophilic substitution to form a biphenyl linkage is noteworthy.
Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)
| Step | Description | Intermediate |
| 1. Nucleophilic Attack | The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity. | A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. lumenlearning.com |
| 2. Leaving Group Departure | The leaving group is eliminated, and the aromaticity of the ring is restored. | The final substituted aromatic product is formed. |
For the direct synthesis of this compound via a traditional SNAr pathway, one would theoretically need to react a highly activated aryl halide with a corresponding phenoxide, a reaction that is not favored for this specific substitution pattern without specialized catalysts or conditions.
Grignard Reagent-Mediated Synthesis of Biphenyl Moieties
A more viable and historically significant method for constructing the carbon-carbon bond in biphenyl moieties involves the use of Grignard reagents. aroonchande.com This approach leverages the nucleophilic character of the organomagnesium halide to attack an electrophilic center. In the context of biphenyl synthesis, this typically involves the cross-coupling of an aryl Grignard reagent with an aryl halide, often in the presence of a transition metal catalyst.
For the synthesis of this compound, two primary Grignard-based routes can be envisioned:
Route A: Reaction of 4-bromophenylmagnesium halide with 1-bromo-3-methoxybenzene.
Route B: Reaction of 3-methoxyphenylmagnesium bromide with 1,4-dibromobenzene.
The formation of the Grignard reagent itself is a standard procedure, involving the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent cross-coupling reaction, however, requires a catalyst to proceed efficiently. Nickel and palladium complexes are commonly employed for this purpose.
Research has demonstrated the successful synthesis of various substituted biphenyls using this methodology. For instance, 3-(2-Hydroxyadamantan-2-yl)-4'-methoxybiphenyl was prepared via a Grignard reaction from 3-bromo-4'-methoxy-biphenyl and 2-adamantanone. scielo.org.za This illustrates the formation and reactivity of a Grignard reagent from a bromomethoxybiphenyl precursor. Another study detailed the synthesis of biphenyl-2-carboxylic acids through the reaction of aryl Grignard reagents with 2-methoxybenzoates, showcasing the versatility of these reagents in forming the biphenyl scaffold. oup.com
Proposed Grignard Synthesis Pathways for this compound
| Pathway | Grignard Reagent | Aryl Halide Substrate | Catalyst (Example) | Product |
| A | 4-Bromophenylmagnesium bromide | 1-Bromo-3-methoxybenzene | NiCl₂(dppp) | This compound |
| B | 3-Methoxyphenylmagnesium bromide | 1,4-Dibromobenzene | Pd(PPh₃)₄ | This compound |
These reactions must be conducted under inert and anhydrous conditions to prevent the Grignard reagent from reacting with atmospheric moisture or oxygen. The choice of catalyst and reaction conditions is critical to optimize the yield of the desired cross-coupled product and minimize side reactions, such as homo-coupling of the Grignard reagent.
Regioselective Synthesis and Isomer Control for Substituted Biphenyls
Achieving regioselectivity—the control over the specific placement of substituents—is paramount in the synthesis of asymmetrically substituted biphenyls like this compound. The generation of a single, desired isomer over other possibilities (e.g., 4-bromo-4'-methoxybiphenyl (B1277834), 3-bromo-3'-methoxybiphenyl) is a key challenge that dictates the utility of a synthetic route.
The most powerful strategy for ensuring regiochemical purity is the use of transition-metal-catalyzed cross-coupling reactions where the substitution pattern is pre-defined in the reacting partners. The Suzuki-Miyaura coupling, for example, is a highly regioselective method for forming biphenyls. cornell.edu To synthesize this compound with high isomeric purity, one could react (4-bromophenyl)boronic acid with 1-bromo-3-methoxybenzene (or vice-versa) in the presence of a palladium catalyst. cornell.edu The positions of the bromo and methoxy groups are fixed on the starting materials, directly translating to the final product structure.
Isomer control can also be exerted during the functionalization of the aromatic rings themselves. For example, the bromination of 3-methoxybiphenyl would need to be highly selective for the 4-position to yield the desired product. Electrophilic aromatic substitution reactions are governed by the directing effects of existing substituents. The methoxy group is an ortho-, para-director. Therefore, direct bromination of a biphenyl precursor requires careful control of reaction conditions to achieve the desired regioselectivity, often leading to mixtures of isomers that necessitate purification. vulcanchem.com
In some cases, acid-catalyzed isomerization can be used to alter the distribution of isomers in a mixture. researchgate.net Studies on dimethylbiphenyls have shown that under superacid conditions, a mixture of isomers can equilibrate, with the final product distribution being determined by the relative stability of the intermediate carbocations. researchgate.net This method could potentially be used to enrich a specific isomer from a mixture, although its applicability would depend on the specific substituents.
Strategies for Isomer Control in Biphenyl Synthesis
| Strategy | Description | Application to this compound | Key Advantage |
| Precursor-Directed Cross-Coupling | The substitution pattern is determined by the choice of starting materials (e.g., in Suzuki or Grignard reactions). cornell.edunih.gov | Reacting a 4-bromophenyl derivative with a 3-methoxyphenyl (B12655295) derivative. | High to excellent regioselectivity; avoids isomeric mixtures. |
| Directed C-H Activation | A directing group on one ring guides the arylation to a specific C-H bond, often in the ortho position. nycu.edu.tw | Less direct for this meta-substituted pattern, but illustrates a modern approach to regiocontrol. | High efficiency and atom economy for specific substitution patterns. |
| Controlled Electrophilic Substitution | Reaction conditions (catalyst, temperature) are optimized to favor substitution at a specific position on a biphenyl core. vulcanchem.com | Bromination of 3-methoxybiphenyl, controlling conditions to favor para-substitution relative to the phenyl group. | Utilizes simpler starting materials. |
| Post-Synthetic Isomerization | A mixture of isomers is treated with a catalyst (e.g., a superacid) to enrich the thermodynamically favored isomer. researchgate.net | Could potentially convert other isomers into the desired 3,4'-substituted product if it is the most stable. | Allows for correction of poor regioselectivity from a previous step. |
Ultimately, the most reliable and widely used method for controlling isomerism in the synthesis of compounds like this compound is the convergent approach offered by modern cross-coupling reactions.
Scope and Relevance of Research into Biphenyl Architectures
The study of biphenyl (B1667301) architectures is a dynamic and significant area of chemical research. Biphenyls are not only key components in many biologically active compounds but also find use in the creation of advanced materials. evitachem.comnih.gov The unique structural characteristics of the biphenyl framework, including the potential for restricted rotation around the central carbon-carbon bond, can lead to molecules with specific three-dimensional shapes and functionalities. researchgate.net
Research in this field encompasses the development of novel synthetic methodologies for creating substituted biphenyls, the investigation of their physical and chemical properties, and the exploration of their applications. vulcanchem.com For example, the introduction of different functional groups onto the biphenyl scaffold can dramatically alter its properties, leading to materials with tailored electronic or optical characteristics. researchgate.net Furthermore, understanding the structure-activity relationships of biphenyl-containing molecules is crucial for the design of new therapeutic agents and functional materials. frontiersin.org The study of biphenyl degradation by bacteria also provides insights into microbial adaptive evolution and the potential for bioremediation of environmental pollutants. frontiersin.orgnih.gov
Interactive Data Table: Physicochemical Properties of 4-Bromo-3'-methoxybiphenyl and Related Compounds
| Property | This compound | 4-Bromo-4'-methoxy-2-nitrobiphenyl | 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester |
| Molecular Formula | C13H11BrO chemical-suppliers.eu | C13H10BrNO3 evitachem.com | C15H13BrO3 |
| Molecular Weight | 263.13 g/mol chemical-suppliers.eu | Not specified | 321.17 g/mol |
| Boiling Point | 132°C/0.1mm chemical-suppliers.eu | Not specified | Not specified |
| Flash Point | 140 °C chemical-suppliers.eu | Not specified | Not specified |
| Density | 1.350 g/cm³ chemical-suppliers.eu | Not specified | Not specified |
| CAS Number | 74447-69-1 chemical-suppliers.eu | Not specified | 166984-07-2 |
An in-depth examination of the synthetic pathways leading to this compound reveals a landscape dominated by modern catalytic chemistry. The construction of the biaryl scaffold, a common motif in pharmaceuticals and material science, is achieved through several sophisticated methods, with palladium-catalyzed cross-coupling reactions standing out as the most prominent and versatile strategy. Alternative routes, while less common, offer different approaches to this valuable compound. This article focuses exclusively on the synthetic methodologies for creating this compound, detailing the nuances of catalyst systems, precursor design, and alternative chemical strategies.
Chemical Reactivity and Transformative Studies of 4 Bromo 3 Methoxybiphenyl
Reactivity at the Bromo Substituent
The bromine atom on the biphenyl (B1667301) ring is a versatile functional group that can participate in a variety of chemical reactions.
The carbon-bromine bond in 4-Bromo-3'-methoxybiphenyl can undergo nucleophilic substitution, although this typically requires specific conditions, such as the use of a catalyst. For instance, in analogous brominated biphenyl systems, the bromine atom can be displaced by nucleophiles like amines or thiols. One documented example of a nucleophilic substitution on a related compound, 4'-Bromo-[1,1'-biphenyl]-3-ol, involves the use of sodium azide (B81097) (NaN₃) as the nucleophile, with copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as catalysts in a DMSO solvent at 80°C, to produce 4'-Azido-[1,1'-biphenyl]-3-ol. While not directly on this compound, this demonstrates the potential for such transformations.
Similarly, the cyanation of 4-bromo-4'-methoxybiphenyl (B1277834) using cuprous cyanide is a known reaction, highlighting another pathway for nucleophilic substitution on the bromo-substituted ring. rsc.org
Table 1: Examples of Nucleophilic Substitution on Bromo-Biphenyl Analogs
| Reactant | Nucleophile | Catalyst/Reagents | Product | Reference |
| 4'-Bromo-[1,1'-biphenyl]-3-ol | NaN₃ | CuI, 1,10-phenanthroline, DMSO, 80°C | 4'-Azido-[1,1'-biphenyl]-3-ol | |
| 4-bromo-4'-methoxybiphenyl | CuCN | - | 4-cyano-4'-methoxybiphenyl | rsc.org |
Reductive dehalogenation offers a method to remove the bromine atom from the biphenyl structure. This can be achieved through various means, including catalytic hydrogenation or by using metallic reductants. While specific studies on the reductive dehalogenation of this compound are not prevalent, general methods for the dehalogenation of aryl halides are well-established. These can involve transition metal catalysts and a reductant. For instance, metallic reductants like manganese (Mn⁰) and zinc (Zn⁰) are commonly used in cross-electrophile coupling reactions, which involve the reduction of a catalyst as part of the cycle. acs.org Photochemical and electrochemical methods also present alternative pathways for reductive dehalogenation. acs.org In a broader context, the reductive dehalogenation of compounds like bromoform (B151600) has been studied using hybrid semiconductor-macrocycle catalysts, leading to debrominated products. nih.gov
Nucleophilic Substitution Reactions
Transformations of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the biphenyl ring can also be a site for chemical modification.
The methoxy group can undergo oxidation to form a hydroxyl group or even a carbonyl group under specific conditions. However, detailed studies focusing specifically on the oxidative modification of the methoxy group in this compound are limited in the provided search results.
The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation, is a common transformation to yield the corresponding phenol (B47542). This is often a crucial step in the synthesis of biologically active compounds. A widely used reagent for this purpose is boron tribromide (BBr₃). uiowa.edu The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures. For example, the demethylation of 3,3'-dichloro-4-methoxybiphenyl to 3,3'-dichlorobiphenyl-4-ol is achieved using BBr₃. uiowa.edu Another method involves using 48% hydrobromic acid in acetic acid. rri.res.in Pyridinium hydrobromide perbromide has also been used for the demethylation of aryl methyl ethers, though it may lack regioselectivity. google.com
Table 2: Reagents for Demethylation of Methoxybiphenyls
| Reagent | Conditions | Reference |
| Boron tribromide (BBr₃) | Anhydrous dichloromethane, low temperature | uiowa.edu |
| Hydrobromic acid (48%) | Acetic acid | rri.res.in |
| Pyridinium hydrobromide perbromide | - | google.com |
Oxidative Modifications
Electrophilic Aromatic Substitution on the Biphenyl Rings
Aromatic rings are susceptible to electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. The positions of these substitutions are directed by the existing substituents. In this compound, the bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The methoxy group, on the other hand, is an activating group and also an ortho, para-director.
The synthesis of related compounds often involves electrophilic aromatic substitution reactions like bromination and nitration. For example, the bromination of a biphenyl derivative can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). vulcanchem.com Nitration can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The regioselectivity of these reactions is influenced by the electronic effects of the substituents present on the biphenyl rings. libretexts.org For instance, the electron-withdrawing effect of a bromine atom can activate the para-position for electrophilic substitution, while the electron-donating nature of a methoxy group directs reactions to the ortho and para-positions relative to it.
Mechanistic Investigations of Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. In the context of this compound, C-C bond formation primarily involves the transformation of the carbon-bromine (C-Br) bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are paramount for this purpose. fiveable.me
The general mechanism for these transformations, particularly for a Suzuki-Miyaura coupling, follows a well-established catalytic cycle involving three key steps:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step and results in a palladium(II) intermediate. fiveable.me
Transmetalation : An organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the bromide. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. fiveable.me
Regioselectivity in reactions involving this compound is dictated by the inherent electronic properties of its two distinct phenyl rings. The position of the new C-C bond is predetermined by the location of the bromine atom at the C4 position. However, the electronic character of both the bromo-substituted ring and the methoxy-substituted ring significantly influences the reactivity and can direct the regiochemical outcome of any subsequent substitution reactions.
The electronic influence can be analyzed from two perspectives: its effect on the cross-coupling reaction at the C-Br bond and its directing effect on further electrophilic aromatic substitution (EAS) on the biphenyl scaffold.
Influence on Cross-Coupling Reactivity:
The reactivity of the C-Br bond is modulated by the electronic nature of the substituents on both aromatic rings.
Bromo-Substituted Ring (Ring A): The bromine atom is an electron-withdrawing group (EWG) via the inductive effect. This withdrawal of electron density makes the attached carbon atom (C4) more electrophilic. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally accelerated by EWGs on the aryl halide. nih.govnih.gov Therefore, the bromine on Ring A not only serves as the reaction site (as a leaving group) but also electronically activates the C-Br bond toward oxidative addition by the Pd(0) catalyst. nih.gov
The interplay of these electronic factors is summarized in the table below.
| Substituent | Ring Position | Electronic Effect | Influence on Oxidative Addition (at C4-Br) | Influence on Subsequent Electrophilic Attack |
|---|---|---|---|---|
| Bromo (-Br) | C4 | Inductively Withdrawing, Weakly Deactivating | Accelerates rate by making C4 more electrophilic. | Ortho-, Para-directing (to C3, C5) but deactivating for the ring. |
| Methoxy (-OCH3) | C3' | Resonance Donating, Activating | Slightly disfavors by increasing overall electron density, but effect is distal. | Strongly Ortho-, Para-directing (to C2', C4', C6') and activating for the ring. |
Regioselectivity in Subsequent Electrophilic Aromatic Substitution (EAS):
Should the product of a C-C coupling reaction involving this compound undergo a further electrophilic substitution, the regioselectivity would be governed by the combined directing effects of the existing groups.
On Ring B: The 3'-methoxy group is a powerful activating ortho-, para-director. libretexts.orgnumberanalytics.com It strongly directs incoming electrophiles to the C2', C4', and C6' positions. The C4' position is para to the methoxy group, and the C2' and C6' positions are ortho. The presence of the bulky phenyl group at C1' might sterically hinder the C2' and C6' positions to some extent, but the electronic activation by the methoxy group at these positions is significant. libretexts.org
On Ring A: The original bromine atom is replaced by a new substituent in a cross-coupling reaction. The directing influence on this ring would depend on the nature of this new group. If the new group is also an ortho-, para-director, it would direct incoming electrophiles to the positions ortho and para relative to itself. However, Ring A is generally less reactive toward EAS than the electron-rich, methoxy-activated Ring B. Therefore, electrophilic substitution would be expected to occur preferentially on the methoxy-substituted ring.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Methoxybiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within 4-Bromo-3'-methoxybiphenyl.
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment
¹H NMR spectroscopy is instrumental in defining the substitution pattern on the two phenyl rings of this compound. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly informative. For instance, in the closely related isomer, 4'-bromo-2-methoxybiphenyl, the aromatic protons resonate in the range of δ 6.97-7.52 ppm. rsc.org The methoxy (B1213986) group protons typically appear as a sharp singlet, as seen at δ 3.81 ppm for 4'-bromo-2-methoxybiphenyl. rsc.org
The specific arrangement in this compound would lead to a distinct set of signals. The protons on the bromo-substituted ring and the methoxy-substituted ring would exhibit characteristic multiplicities (singlet, doublet, triplet, multiplet) based on their neighboring protons, allowing for unambiguous assignment of their positions. For example, a proton with no adjacent protons will appear as a singlet, while a proton with one neighbor will be a doublet.
Table 1: Representative ¹H NMR Data for a Substituted Methoxybiphenyl Derivative Data for the related isomer 3'-Bromo-2-methoxybiphenyl is presented for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.67 | s |
| Ar-H | 7.44 | d |
| Ar-H | 7.35-7.32 | m |
| Ar-H | 7.29-7.26 | m |
| Ar-H | 7.02 | d |
| Ar-H | 6.98 | d |
| OMe | 3.81 | s |
Source: The Royal Society of Chemistry rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. Carbons bonded to the electronegative bromine and oxygen atoms will be shifted to a lower field (higher ppm value). For example, in 4'-bromo-2-methoxybiphenyl, the carbon attached to the methoxy group resonates at δ 156.08 ppm, while the carbon bearing the bromine atom would also show a characteristic shift. rsc.org The remaining aromatic carbons appear in the typical region of δ 110-140 ppm. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Data for a Substituted Methoxybiphenyl Derivative Data for the related isomer 4'-bromo-2-methoxybiphenyl is presented for illustrative purposes.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-O | 156.08 |
| C-Br | 120.91 |
| Ar-C | 137.40 |
| Ar-CH | 131.18 |
| Ar-CH | 131.08 |
| Ar-C | 130.57 |
| Ar-CH | 129.43 |
| Ar-CH | 128.99 |
| Ar-CH | 127.93 |
| Ar-CH | 111.27 |
| OCH₃ | 55.53 |
Source: The Royal Society of Chemistry rsc.org
Vibrational Spectroscopy (FT-IR) for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings, C=C aromatic stretching typically seen in the 1450–1580 cm⁻¹ region, and the C-O stretching of the methoxy group. researchgate.net The C-Br stretch would also be present, typically appearing at lower wavenumbers around 1075 cm⁻¹.
Table 3: Typical FT-IR Absorption Bands for a Substituted Methoxybiphenyl
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3020 |
| Aromatic C=C | Stretching | 1481 - 1612 |
| C-O (ether) | Stretching | ~1261 |
| C-Br | Stretching | ~1073 |
Source: The Royal Society of Chemistry, ResearchGate rsc.orgresearchgate.net
High-Resolution Mass Spectrometry for Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₁BrO), the calculated exact mass is 261.9993 g/mol . rsc.orgnih.gov HRMS analysis would confirm this molecular weight with high precision. Furthermore, the presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁BrO |
| Calculated Exact Mass [M]⁺ | 261.9993 g/mol |
| Isotopic Pattern | Presence of M and M+2 peaks |
Source: PubChem, The Royal Society of Chemistry rsc.orgnih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method would provide definitive proof of the connectivity and stereochemistry of this compound, along with detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
Analysis of Molecular Conformation and Dihedral Angles
Table 5: Representative Crystallographic Parameters for an Analogous Biphenyl (B1667301) Derivative
| Compound | Dihedral Angle (°) | Space Group |
| 4-bromo-2-chlorophenyl 4′-methoxybiphenyl-4-carboxylate | 24.57 | P2₁/c |
Source: Benchchem
Investigation of Intermolecular Interactions and Crystal Packing
The three-dimensional architecture of crystalline solids is dictated by the nature and interplay of intermolecular interactions, which in turn influence the material's physical properties. While a specific crystallographic study for this compound is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related compounds and computational modeling techniques. The intermolecular interactions in brominated and methoxy-substituted biphenyl derivatives are typically governed by a combination of halogen bonds, hydrogen bonds, and van der Waals forces, including π-π stacking interactions.
Detailed crystallographic analyses of analogous compounds, such as isomers and other derivatives of this compound, provide significant insights into the probable crystal packing and intermolecular contacts. For instance, the study of substituted biphenyls reveals that the dihedral angle between the two phenyl rings is a critical conformational parameter, often influenced by the steric and electronic nature of the substituents. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 44.4°, a value that is altered by substitution and the forces present in the crystalline state. For example, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the biphenyl rings is 24.57(4)°. nih.gov
Hirshfeld surface analysis is a powerful tool for the quantitative and qualitative assessment of intermolecular interactions in molecular crystals. This method allows for the visualization and quantification of contacts such as H···H, C···H, O···H, and halogen···H/O interactions. In a study of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, Hirshfeld surface analysis revealed the major contributions to intermolecular interactions, which are summarized in the table below. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| C···H/H···C | 32.2 |
| H···H | 26.3 |
| Br···H/H···Br | 10.7 |
| O···H/H···O | 10.4 |
| Cl···H/H···Cl | 7.5 |
This analysis highlights the significance of C···H and H···H contacts, which are indicative of van der Waals forces. Furthermore, the presence of Br···H and O···H contacts underscores the role of the bromine and methoxy groups in directing the crystal packing through halogen and hydrogen bonding, respectively. nih.gov
The crystal structure of a closely related isomer, 4-bromo-4'-methoxybiphenyl (B1277834), provides further valuable information. The extended structure of this compound features short halogen⋯oxygen contacts, with a Br⋯O distance of 3.139(2) Å, which is shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å). nih.gov These short contacts are indicative of directional halogen bonding, which plays a crucial role in the formation of molecular sheets. nih.gov
Based on these detailed findings from closely related compounds, the crystal packing of this compound is expected to be significantly influenced by a network of intermolecular interactions. The bromine atom is anticipated to participate in halogen bonding, likely with the oxygen atom of the methoxy group of an adjacent molecule or with the aromatic rings. The methoxy group, in turn, can act as a hydrogen bond acceptor. Van der Waals forces, particularly dispersion, are expected to be a major stabilizing force, with numerous H···H and C···H contacts. The interplay of these interactions will ultimately determine the final three-dimensional arrangement of the molecules in the crystal lattice.
| Compound | Dihedral Angle between Biphenyl Rings (°) | Key Intermolecular Contacts and Distances (Å) | Reference |
|---|---|---|---|
| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 24.57(4) | Br⋯O = 3.139(2), Cl⋯O = 2.991(3) | nih.gov |
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 5.78(4) | Br⋯O contacts stabilizing the crystal packing | iucr.org |
Computational and Theoretical Investigations of 4 Bromo 3 Methoxybiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations have been performed for compounds structurally related to 4-Bromo-3'-methoxybiphenyl to understand their electronic properties and predict their behavior. fupress.netresearchgate.netnih.gov These calculations are foundational for analyzing molecular orbitals, electrostatic potential, and chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The distribution and energies of these orbitals are crucial for determining how the molecule interacts with other species.
In a study on a related xanthene derivative containing a 3-bromo-4-hydroxy-5-methoxyphenyl group, DFT calculations at the B3LYP/6-311G++(d,p) level were used to compute the FMOs. nih.gov The analysis revealed the specific energy levels of the HOMO and LUMO, which are essential for understanding the compound's chemical reactivity. nih.gov For this compound, a similar analysis would reveal the electron density distribution across the biphenyl (B1667301) system, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are likely to undergo nucleophilic attack.
Research on a class of 17β-Hydroxysteroid Dehydrogenase Type 1 inhibitors, which includes 4'-bromo-3-methoxybiphenyl, utilized MEP maps to understand the influence of electronic density on the potency of the inhibitors. uni-saarland.de For similar compounds, MEP analysis has identified the negative potential localized around electronegative atoms like oxygen and the positive potential near hydrogen atoms. fupress.netresearchgate.net Such an analysis for this compound would highlight the electronegative regions around the methoxy oxygen and the bromine atom, indicating likely sites for interaction.
Common global descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors have been calculated for analogous compounds to predict their reactivity. researchgate.netnih.gov
| Descriptor | Formula | Implication |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Capacity to accept electrons. |
This table illustrates common global reactivity descriptors calculated via DFT.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nii.ac.jp Conversely, a small gap indicates that the molecule is more reactive.
In computational studies of similar brominated aromatic compounds, the HOMO-LUMO gap is calculated to provide insights into molecular stability. researchgate.netnih.gov For instance, the calculated HOMO-LUMO energy gap for a xanthene derivative with a bromo-methoxy-phenyl moiety was found to be 3.9562 eV, indicating its relative stability. nih.gov
| Compound Type | Typical HOMO-LUMO Gap (eV) | Implication |
| Stable Aromatic Compounds | > 4 | High kinetic stability, low reactivity. |
| Reactive Organic Molecules | < 3 | Low kinetic stability, high reactivity. |
This table provides a general illustration of how the HOMO-LUMO energy gap relates to molecular stability.
Prediction of Global and Local Chemical Reactivity Descriptors
Quantum Chemical Descriptors for Predicting Reaction Pathways
Quantum chemical descriptors, derived from DFT calculations, are instrumental in predicting the most probable pathways for chemical reactions. researchgate.net By analyzing local reactivity descriptors, such as the Fukui function, one can identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This allows for a more nuanced understanding of regioselectivity in chemical reactions. For example, DFT calculations on related biphenyl esters have been used to map electron density and predict how the electronic environment influences regioselectivity in cross-coupling reactions.
Solvation Effects on Molecular Properties and Reactivity (e.g., PCM Model)
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method that simulates the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach makes the computation of solvation effects more achievable. wikipedia.org
Studies on related compounds have employed the PCM model to investigate how solvents alter molecular properties and reactivity descriptors. researchgate.net For example, using the PCM model, it was shown that solvation can change the values of reactivity parameters for 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net Similarly, for this compound, using a PCM approach with solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) could provide a more accurate prediction of its reactivity in solution, which is crucial for designing and understanding its chemical reactions. science.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface graphically represents regions of significant intermolecular interactions.
For this compound, while specific studies are not available, analysis of structurally analogous compounds provides significant insight into the expected intermolecular interactions. The dominant interactions in similar molecular crystals are typically weak van der Waals forces, with contributions from hydrogen bonding and other specific contacts.
Detailed research findings from related biphenyl and methoxyphenyl derivatives reveal a common pattern of intermolecular contacts. For instance, in a compound containing a 4-bromo-3-methoxyphenyl group, the Hirshfeld surface is primarily composed of H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The H···H interactions generally represent the largest contribution to the Hirshfeld surface. nih.gov The O···H/H···O and C···H/H···C contacts are also significant, indicating the importance of C-H···O and C-H···π interactions in the crystal packing. nih.gov
In a similar vein, the analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate shows that C···H/H···C and H···H contacts are the most significant contributors to the intermolecular interactions. iucr.org The presence of the bromine atom also introduces Br···H/H···Br contacts. iucr.org The study of 4-(3-methoxyphenyl)-2,6-diphenylpyridine further corroborates the prevalence of H···H and C···H/H···C interactions in compounds containing a methoxyphenyl moiety. nih.govresearchgate.net
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for structurally related compounds, offering a predictive framework for this compound.
| Intermolecular Contact | Contribution in N-(4-bromo-3-methoxyphenyl) derivative (%) nih.gov | Contribution in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate (%) iucr.org | Contribution in 4-(3-methoxyphenyl)-2,6-diphenylpyridine (%) nih.govresearchgate.net |
| H···H | >30 | 26.3 | 50.4 |
| C···H/H···C | 19.2 | 32.2 | 37.9 |
| O···H/H···O | 19.9 | 10.4 | 5.1 |
| Br···H/H···Br | - | 10.7 | - |
| Cl···H/H···Cl | - | 7.5 | - |
These data suggest that the crystal packing of this compound is likely dominated by non-specific H···H interactions, with significant contributions from C···H···π and weak C-H···O hydrogen bonds. The bromine atom is also expected to participate in halogen···hydrogen interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of these interactions, where the distribution and frequency of points (dᵢ, dₑ) correspond to the nature and prevalence of specific intermolecular contacts.
Applications of 4 Bromo 3 Methoxybiphenyl in Contemporary Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
4-Bromo-3'-methoxybiphenyl is a valuable intermediate in the field of organic synthesis, primarily due to its two reactive sites: the carbon-bromine (C-Br) bond and the methoxy-substituted phenyl ring. The bromine atom is particularly useful as it allows for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular skeletons.
The compound itself can be synthesized from its phenolic precursor, 4'-Bromo-[1,1'-biphenyl]-3-ol. An etherification reaction using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) yields this compound with good efficiency.
The true utility of this compound lies in its capacity to act as a building block. The C-Br bond is a prime site for Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the bromine atom can be substituted with various aryl or alkyl groups by reacting it with an appropriate boronic acid in the presence of a palladium catalyst. This reactivity allows for the systematic extension of the biphenyl (B1667301) structure, creating more elaborate molecules. Similarly, the C-Br bond can participate in other coupling reactions like the Buchwald-Hartwig amination to form carbon-nitrogen bonds.
Derivatives of this compound are frequently synthesized using these methods. For instance, 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester is commonly prepared via a Suzuki-Miyaura coupling, highlighting the importance of this reaction class for functionalizing the bromo-methoxy-biphenyl core. The reactivity of the C-Br bond is a cornerstone of its application in building complex organic molecules for pharmaceuticals and agrochemicals. evitachem.com
Table 1: Key Reactions Involving the Bromo-Biphenyl Scaffold
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Etherification | CH₃I, K₂CO₃, DMF | Methoxybiphenyl derivative | Synthesis of the title compound from its phenol (B47542) analog. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Extended biphenyl derivatives | Forms C-C bonds, crucial for building molecular complexity. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aromatic amines | Forms C-N bonds, important for many biologically active molecules. |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted biphenyl | Introduces nitro groups that can be further modified. evitachem.com |
Precursor for Advanced Materials Science Applications
The rigid and electronically tunable nature of the biphenyl structure makes this compound and its derivatives attractive precursors for materials science. These compounds are investigated for their potential in creating materials with specific electronic or photophysical properties. evitachem.com
Biphenyl derivatives are integral building blocks for various polymers. While specific examples detailing the polymerization of this compound are not prevalent, related compounds serve as monomers for advanced polymer materials with tailored properties. For example, 1-Bromo-4-(4-methoxyphenyl)benzene, an isomer, is noted as being useful for creating fibers, films, and thermoplastic elastomers. The presence of the reactive bromine atom allows for polymerization through cross-coupling reactions, enabling the creation of conjugated polymers. These polymers are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic materials. The vinyl-substituted derivative, 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, is also commercially available, suggesting its potential use as a monomer in addition polymerization to create novel polymer architectures. bldpharm.com
Utility as a Building Block in Pharmaceutical Lead Compound Synthesis
The this compound scaffold is a recurring motif in the design and synthesis of new pharmaceutical agents. Its structural and electronic properties can be fine-tuned to optimize interactions with biological targets. evitachem.com
Retinoids are a class of compounds related to vitamin A that are used in the treatment of various skin conditions and cancers. Atypical retinoids (AR) are a newer class of molecules that often possess a biphenyl core and have shown promise as antitumor compounds. aub.edu.lb Research into new ARs has focused on modifying the biphenyl scaffold to improve efficacy and reduce side effects. aub.edu.lb
For example, derivatives of the adarotene (B1665022) scaffold, which is a hydroxybiphenyl structure, are being extensively studied. aub.edu.lb Synthetic efforts include the preparation of analogues where the phenolic hydroxyl group is replaced by a methoxy (B1213986) group, and the other phenyl ring is functionalized. aub.edu.lb Furthermore, the related intermediate, 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester, has been identified as a key component in the synthesis of the retinoid Trifarotene. This demonstrates the direct utility of the bromo-methoxy-biphenyl structure as a foundational scaffold for developing new retinoid-based therapeutics.
The ability to selectively modify the this compound scaffold makes it a valuable tool for developing ligands that can modulate the activity of biological receptors. In a study focused on discovering new inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a target for estrogen-dependent diseases like breast cancer, this compound was identified during a pharmacophore screening of a compound library. uni-saarland.de This finding highlights its potential as a core structure for developing selective enzyme inhibitors.
The biphenyl moiety is a common feature in ligands designed to interact with various receptors. The bromine atom provides a convenient handle for synthetic modification, allowing chemists to explore the structure-activity relationship (SAR) by introducing different functional groups. The methoxy group can influence solubility and hydrogen bonding interactions within the receptor's binding pocket. This makes the scaffold suitable for creating libraries of compounds for screening against different biological targets, including G protein-coupled receptors (GPCRs) and other enzymes. uni-saarland.deunito.it
Scaffold for Retinoid Analogs
In Silico Methodologies for Predictive Biological Activity Evaluation
In modern drug discovery and materials science, computational, or in silico, methods are indispensable for predicting the properties and activities of new molecules before their synthesis. Derivatives containing the bromo-methoxy-phenyl structure are frequently the subject of such computational studies. fupress.netresearchgate.net
Techniques like molecular docking are used to predict how a ligand might bind to the active site of a protein. fupress.netresearchgate.net For instance, a molecular docking study was performed on (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, a complex molecule containing structural elements of this compound, to evaluate its potential as an anti-tuberculosis agent by analyzing its interaction with the InhA enzyme. fupress.netresearchgate.net
Other computational methods include the use of pharmacophore models to identify key structural features necessary for biological activity. uni-saarland.de Hirshfeld surface analysis is another technique used to study intermolecular interactions in the crystalline state, which can be important for understanding the physical properties of materials. fupress.netfupress.netiucr.org Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical in silico step to assess the drug-likeness of a potential pharmaceutical compound. fupress.netresearchgate.netucj.org.ua These computational evaluations help to prioritize which derivatives of a scaffold like this compound are most promising for synthesis and further experimental testing.
Table 2: Common In Silico Methods for Evaluating Biphenyl Derivatives
| Method | Purpose | Application Example |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Evaluating antitubercular activity against the InhA enzyme. fupress.netresearchgate.net |
| Pharmacophore Screening | Identifies essential structural features for biological activity to find new hit compounds. | Identifying inhibitors for the 17β-HSD1 enzyme. uni-saarland.de |
| Hirshfeld Surface Analysis | Analyzes intermolecular interactions in a crystal. | Characterizing interactions in crystalline derivatives. fupress.netfupress.netiucr.org |
| ADMET Prediction | Assesses the drug-like properties of a molecule (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Determining the pharmaceutical potential of new synthetic compounds. fupress.netresearchgate.net |
Computational Molecular Docking Studies
Based on the available research, there are no specific computational molecular docking studies published that focus solely on the compound this compound. While the biphenyl scaffold and its derivatives are of significant interest in medicinal chemistry and are frequently the subject of computational analysis, including molecular docking, studies detailing these investigations for this compound are not present in the surveyed literature.
Computational molecular docking is a critical in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. frontiersin.orgnih.gov This technique is instrumental in drug discovery and development for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level. nih.govnih.gov
However, for the specific molecule this compound, detailed findings from such computational studies, including data on binding affinities or interaction patterns with specific protein targets, are not documented in the available scientific literature. While its structural components are common in medicinal chemistry, dedicated in silico research on this particular compound has not been reported.
Future Research Directions and Unexplored Avenues
Development of Greener and More Efficient Synthetic Protocols
The imperative for sustainable chemical manufacturing is driving research towards greener and more efficient methods for synthesizing 4-Bromo-3'-methoxybiphenyl and its analogs. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these limitations.
One promising avenue is the exploration of biocatalytic reactions. The use of enzymes, such as monooxygenases, in organic synthesis offers the potential for high selectivity under mild, aqueous conditions. tudelft.nl For instance, developing enzymatic systems for the selective hydroxylation of a biphenyl (B1667301) precursor followed by a greener bromination step could significantly reduce the environmental impact. Another area of focus will be the development of catalytic systems that operate under more benign conditions, such as using water as a solvent or employing energy-efficient methods like photocatalysis.
The design of novel, reusable catalysts is also a critical research direction. Heterogeneous catalysts, for example, offer the advantage of easy separation from the reaction mixture, which simplifies purification and reduces waste. researchgate.net Researchers are exploring the use of nanomaterials and supported catalysts to enhance catalytic activity and stability, paving the way for more economical and sustainable production processes.
Investigation of Novel Catalytic Systems for Biphenyl Functionalization
The bromine atom in this compound serves as a versatile handle for a wide array of cross-coupling reactions, making it a valuable building block in organic synthesis. Future research will undoubtedly focus on expanding the repertoire of catalytic systems to further functionalize this biphenyl core.
A key area of investigation will be the development of novel palladium, nickel, and copper-based catalysts with enhanced activity and selectivity. rsc.orgbohrium.com Pincer complexes, for instance, have shown great promise in stabilizing the metal center and promoting challenging C-S cross-coupling reactions. rsc.orgbohrium.com The design of new ligands that can fine-tune the electronic and steric properties of the metal catalyst will be crucial for achieving higher yields and broader substrate scope.
Furthermore, there is a growing interest in exploring the use of more abundant and less toxic metals as catalysts. Iron, for example, is an attractive alternative to precious metals like palladium. Developing iron-catalyzed cross-coupling reactions for the functionalization of this compound would represent a significant step towards more sustainable chemical synthesis.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient transformations. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.
For instance, kinetic studies can provide valuable information about the rate-determining steps of a reaction, while in-situ spectroscopic techniques can help identify key intermediates. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the stability of different transition states. acs.org This synergistic approach will allow researchers to gain a deeper insight into the factors that control reactivity and selectivity.
A particular area of interest will be the study of catalyst deactivation pathways. Understanding how and why a catalyst loses its activity over time is crucial for developing more robust and long-lasting catalytic systems. This knowledge will be instrumental in designing the next generation of catalysts for biphenyl functionalization.
Expansion of Derivative Synthesis for Structure-Property Relationship Studies
The synthesis of a diverse library of derivatives based on the this compound scaffold is a key objective for future research. By systematically modifying the substituents on the biphenyl core, researchers can investigate how these changes affect the molecule's physical, chemical, and biological properties. This approach, known as structure-property relationship (SPR) studies, is fundamental to the rational design of new materials and therapeutic agents. rri.res.in
For example, introducing different functional groups at the bromine position can lead to derivatives with tailored electronic or optical properties. These new compounds could find applications in areas such as organic electronics or as fluorescent probes. Similarly, modifying the methoxy (B1213986) group or introducing substituents at other positions on the biphenyl rings could lead to compounds with enhanced biological activity.
The synthesis of these derivatives will rely on the development of versatile and efficient synthetic methodologies, as discussed in the preceding sections. High-throughput synthesis and screening techniques will also play a crucial role in rapidly generating and evaluating large libraries of compounds.
Synergistic Integration of Computational and Experimental Approaches
The convergence of computational modeling and experimental work is a powerful paradigm that will drive future research on this compound. Computational chemistry can provide valuable predictions about the properties and reactivity of new molecules, guiding experimental efforts and reducing the need for time-consuming trial-and-error synthesis. scirp.org
For example, DFT calculations can be used to predict the regioselectivity of a reaction, helping chemists to design experiments that will favor the formation of the desired product. Molecular docking simulations can be used to predict how a new derivative might interact with a biological target, providing a rational basis for the design of new drugs.
This synergistic approach will not only accelerate the pace of discovery but also lead to a more fundamental understanding of the chemical principles that govern the behavior of this compound and its derivatives. By combining the predictive power of computational chemistry with the rigor of experimental validation, researchers will be able to unlock the full potential of this versatile chemical compound.
Q & A
Basic Question: What are the most reliable synthetic routes for 4-Bromo-3'-methoxybiphenyl?
Answer:
The compound is typically synthesized via cross-coupling reactions , such as the Suzuki-Miyaura coupling. For example, brominated aryl halides (e.g., 4-bromophenyl derivatives) can react with methoxy-substituted boronic acids under palladium catalysis . Alternatively, Friedel-Crafts acylation may be employed using aluminum chloride (AlCl₃) as a catalyst to introduce methoxy and bromo substituents regioselectively . Key parameters include temperature control (80–120°C), solvent selection (e.g., THF or DMF), and purification via column chromatography. Yields vary between 50–70%, depending on steric and electronic effects of substituents .
Advanced Question: How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer capabilities .
- Electrostatic Potential (ESP): Maps reveal electron-deficient regions at the bromine atom and electron-rich zones near the methoxy group, guiding reactivity predictions .
- Vibrational Frequencies: IR and Raman spectra simulations align with experimental data (e.g., C-Br stretching at ~550 cm⁻¹ and C-O-C bending at ~1250 cm⁻¹) . Software packages like Gaussian 09 are recommended for such analyses .
Basic Question: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Single-crystal studies confirm dihedral angles between biphenyl rings (e.g., ~45°), influencing conjugation and stability .
- LCMS/HPLC: Retention times (e.g., 1.68 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., [M+H]⁺ = 685) validate purity and molecular weight .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
Discrepancies in yields often arise from:
- Catalyst Loading: Palladium catalysts (e.g., Pd(PPh₃)₄) require precise stoichiometry (1–5 mol%) to avoid side reactions .
- Substituent Effects: Electron-withdrawing groups (e.g., -Br) reduce nucleophilicity, necessitating higher temperatures or microwave-assisted synthesis .
- Purification Methods: Recrystallization in hexane vs. column chromatography can impact recovery rates (e.g., 60.7% vs. 45%) . Systematic optimization using Design of Experiments (DoE) is advised to identify critical variables .
Intermediate Question: What role do substituents play in modulating the compound’s electronic properties?
Answer:
- Bromine (-Br): Acts as an electron-withdrawing group, reducing HOMO energy and enhancing electrophilic aromatic substitution (EAS) reactivity .
- Methoxy (-OCH₃): Electron-donating via resonance, increasing electron density on the aromatic ring and stabilizing intermediates in cross-coupling reactions .
- Hammett Constants: σₚ values (-Br: +0.23, -OCH₃: -0.27) quantify electronic effects, correlating with reaction rates in SNAr or EAS mechanisms .
Advanced Question: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?
Answer:
In Suzuki couplings, the oxidative addition of Pd⁰ to the C-Br bond is rate-determining, followed by transmetallation with the boronic acid and reductive elimination to form the biphenyl scaffold . Key factors include:
- Ligand Effects: Bulky ligands (e.g., SPhos) accelerate reductive elimination by stabilizing Pd intermediates .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve Pd catalyst solubility but may increase side reactions with methoxy groups . Kinetic studies using ¹⁹F NMR or in-situ IR are recommended for mechanistic elucidation .
Analytical Question: How can HPLC methods be optimized to assess purity in asymmetric synthesis?
Answer:
- Column Selection: C18 columns with 5 μm particle size provide baseline separation for brominated analogs .
- Mobile Phase: Gradient elution with acetonitrile/water (0.1% TFA) improves peak symmetry (e.g., retention time = 1.64 minutes for diastereomers) .
- Detection: UV at 254 nm captures π→π* transitions of the biphenyl system. For chiral resolution, use polysaccharide-based columns (e.g., Chiralpak AD-H) .
Advanced Question: What are the challenges in crystallizing this compound derivatives?
Answer:
- Polymorphism: Bromine’s heavy atom effect promotes multiple crystal forms, complicating structure determination .
- Solvent Choice: Low-polarity solvents (e.g., hexane/ethyl acetate) reduce disorder but slow nucleation. Slow evaporation at 4°C is preferred .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., Br⋯H contacts = 12% of total surface area), guiding co-crystallization strategies .
Basic Question: How does steric hindrance influence regioselectivity in functionalization reactions?
Answer:
The methoxy group at the 3'-position creates steric bulk, directing electrophiles (e.g., nitronium ions) to the less hindered 4'-position in EAS . Computational models (e.g., Molecular Electrostatic Potential maps) predict this behavior, validated by experimental yields of para-substituted products (>80%) .
Advanced Question: Can this compound serve as a precursor for fluorescent materials?
Answer:
Yes. Derivatives like 4-Chloro-4'-methoxybiphenyl exhibit fluorescence via intramolecular charge transfer (ICT) , with emission maxima at ~350 nm . Bromine’s heavy atom effect may enhance spin-orbit coupling, increasing triplet-state population for potential OLED applications . Time-resolved fluorescence spectroscopy is recommended to quantify quantum yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
